(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide
Description
“(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide”, also known as (2R)-2-phenylpiperidin-2-yl acetamide, is an organic compound with a molecular formula of C12H17N3O1. It is a white crystalline solid that is soluble in polar organic solvents such as methanol, ethanol, and acetone1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide”. However, it’s worth noting that pyrrolidine, a similar structure, is widely represented in natural products, especially in alkaloids isolated from plants or microorganisms2. This suggests that similar synthetic strategies could potentially be applied.Molecular Structure Analysis
The molecular structure of “(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide” can be represented by the following InChI: InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12-/m1/s1
1. The compound has a molecular weight of 218.29 g/mol1.
Chemical Reactions Analysis
Specific chemical reactions involving “(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide” are not available in the sources I found. Further research may be needed to provide a comprehensive analysis of its chemical reactions.Physical And Chemical Properties Analysis
“(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide” is a white crystalline solid1. It is soluble in polar organic solvents such as methanol, ethanol, and acetone1. The compound has a molecular weight of 218.29 g/mol1.Safety And Hazards
The specific safety and hazard information for “(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide” is not available in the sources I found. However, it’s important to note that it’s for research use only and not for human or veterinary use1.
Future Directions
The future directions for “(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide” are not explicitly mentioned in the sources I found. However, given its use in various scientific research applications1, it’s likely that further studies will continue to explore its potential uses and properties.
properties
IUPAC Name |
(2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLMNWPXAYKPGV-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@@H](C2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284531 | |
Record name | (αR,2R)-α-Phenyl-2-piperidineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide | |
CAS RN |
160707-37-9, 50288-62-5 | |
Record name | (αR,2R)-α-Phenyl-2-piperidineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160707-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Phenyl-2-piperidineacetamide, threo-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050288625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Phenyl-2-piperidineacetamide, threo-(+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (αR,2R)-α-Phenyl-2-piperidineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, THREO-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRX3Q9GT5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, THREO-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS1P4T2LCV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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